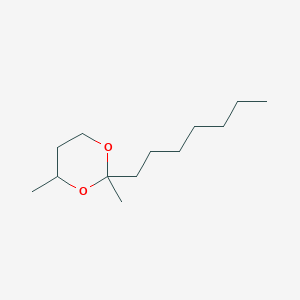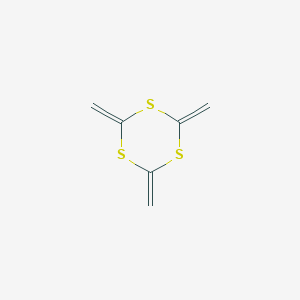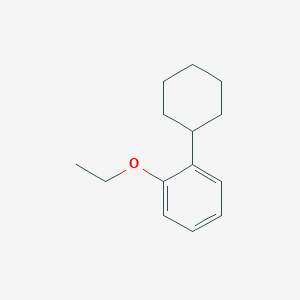
1-Cyclohexyl-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For instance, cyclohexanol can be converted to its alkoxide form using a strong base like sodium hydride (NaH), and then reacted with 2-bromoethoxybenzene to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of cyclohexyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclohexyl-2-ethoxycyclohexane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Cyclohexyl-2-ethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-ethoxybenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the ethoxy group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Cyclohexyl-2-propoxybenzene: Similar structure but with a propoxy group instead of an ethoxy group.
1-Cyclohexyl-2-butoxybenzene: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 1-Cyclohexyl-2-ethoxybenzene is unique due to the specific combination of a cyclohexyl group and an ethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1889-30-1 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-cyclohexyl-2-ethoxybenzene |
InChI |
InChI=1S/C14H20O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
Clé InChI |
BDOBXLAYNRBGPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)

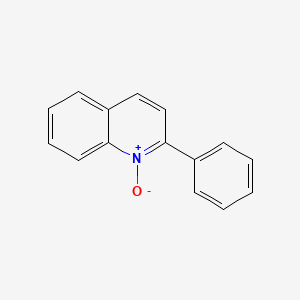
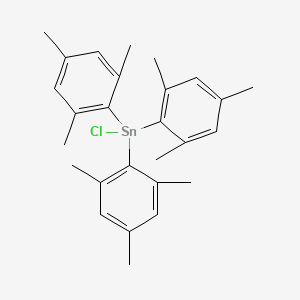

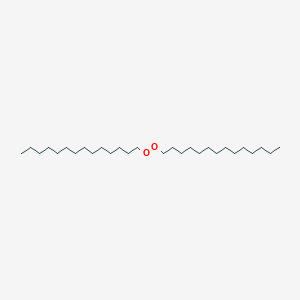
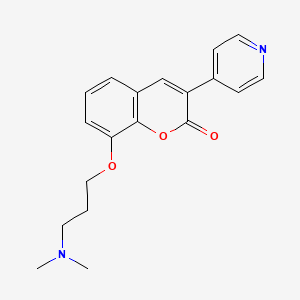
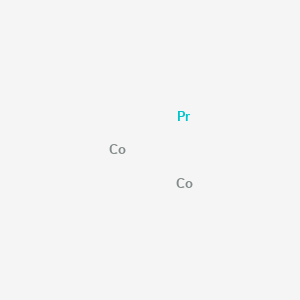
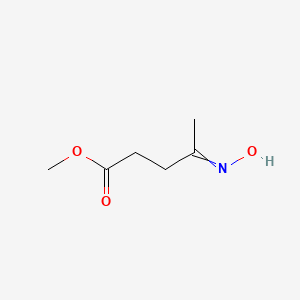
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
